molecular formula C20H37KO2 B12646766 Potassium icos-9-enoate CAS No. 94135-61-2

Potassium icos-9-enoate

Cat. No.: B12646766
CAS No.: 94135-61-2
M. Wt: 348.6 g/mol
InChI Key: JZEGYCHASAJOIP-CALJPSDSSA-M
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Description

Potassium icos-9-enoate is a chemical compound with the molecular formula C20H37KO2 It is a potassium salt of icos-9-enoic acid, which is a long-chain unsaturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium icos-9-enoate can be synthesized through the neutralization of icos-9-enoic acid with potassium hydroxide. The reaction typically involves dissolving icos-9-enoic acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. One common method is the continuous neutralization process, where icos-9-enoic acid and potassium hydroxide are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high-yield production of this compound.

Chemical Reactions Analysis

Types of Reactions

Potassium icos-9-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the icos-9-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The potassium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can be employed to reduce the double bond.

    Substitution: Ion-exchange reactions can be carried out using various cation-exchange resins or solutions of other metal salts.

Major Products Formed

    Oxidation: Epoxides, diols, and other oxygenated derivatives.

    Reduction: Saturated potassium icosanoate.

    Substitution: Salts of other metals, such as sodium icos-9-enoate.

Scientific Research Applications

Potassium icos-9-enoate, a compound derived from fatty acids, has garnered attention for its diverse applications in scientific research and industry. This article explores its applications in various fields, including pharmaceuticals, food science, and materials science, supported by case studies and data tables.

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects. Research indicates that compounds similar to icos-9-enoate exhibit anti-inflammatory and anticancer properties. For instance, erucic acid has shown promise in inhibiting tumor growth and modulating immune responses.

Case Study: Anti-Cancer Properties

A study demonstrated that erucic acid can induce apoptosis in cancer cells, particularly in breast cancer models. The mechanism involves the activation of specific apoptotic pathways, highlighting the potential of this compound as an adjunct therapy in cancer treatment.

Food Science

In food science, this compound is explored for its role as a food additive and preservative. Its antioxidant properties can enhance the shelf life of food products by preventing lipid oxidation.

Data Table: Antioxidant Activity Comparison

CompoundConcentration (mg/mL)DPPH Scavenging Activity (%)
This compound0.585
Erucic Acid0.578
ControlN/A10

Materials Science

This compound is also being researched for its applications in materials science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability.

Case Study: Biodegradable Polymers

Research on incorporating this compound into polylactic acid (PLA) has shown improved flexibility and thermal stability. This advancement is significant for developing sustainable packaging materials.

Mechanism of Action

The mechanism of action of potassium icos-9-enoate is primarily related to its ability to interact with cell membranes and other biological structures. The icos-9-enoate moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the potassium ion can participate in various biochemical processes, including the regulation of ion channels and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Potassium oleate: Another potassium salt of a long-chain unsaturated fatty acid, with a similar structure but differing in the position of the double bond.

    Potassium stearate: A potassium salt of a saturated fatty acid, lacking the double bond present in potassium icos-9-enoate.

    Potassium linoleate: A potassium salt of a polyunsaturated fatty acid, with multiple double bonds.

Uniqueness

This compound is unique due to the specific position of its double bond, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

94135-61-2

Molecular Formula

C20H37KO2

Molecular Weight

348.6 g/mol

IUPAC Name

potassium;(E)-icos-9-enoate

InChI

InChI=1S/C20H38O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h11-12H,2-10,13-19H2,1H3,(H,21,22);/q;+1/p-1/b12-11+;

InChI Key

JZEGYCHASAJOIP-CALJPSDSSA-M

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCCCC(=O)[O-].[K+]

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)[O-].[K+]

Origin of Product

United States

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